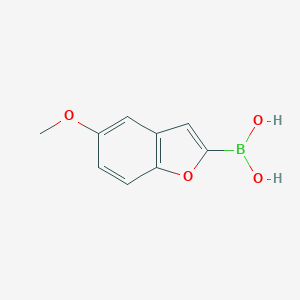

(5-Methoxybenzofuran-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methoxy-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIQZZGLIJLKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623527 | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551001-79-7 | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methoxybenzofuran-2-yl)boronic acid: A Versatile Building Block in Medicinal Chemistry

(5-Methoxybenzofuran-2-yl)boronic acid is a specialized organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly in the realms of pharmaceutical research and materials science. Its benzofuran core, a privileged scaffold in medicinal chemistry, coupled with the reactive boronic acid moiety, makes it a valuable reagent for constructing novel compounds with significant biological activity. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of potential therapeutics for neurodegenerative diseases.

Core Compound Properties

This compound is a solid at room temperature, valued for its stability and versatility in various chemical transformations.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BO₄ | [2] |

| Molecular Weight | 191.98 g/mol | [1][2] |

| CAS Number | 551001-79-7 | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Freezer | |

| InChI Key | XLIQZZGLIJLKTF-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C2OC(=CC2=C1)B(O)O |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from a halogenated precursor, such as 2-bromo-5-methoxybenzofuran.[1] This method involves a halogen-lithium exchange followed by trapping the resulting organolithium species with a borate ester.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established lithiation-borylation methods.

Step 1: Synthesis of 2-Bromo-5-methoxybenzofuran (Precursor)

Step 2: Lithiation-Borylation to Yield this compound

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-bromo-5-methoxybenzofuran (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Caption: Workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions to form carbon-carbon and carbon-heteroatom bonds, respectively.[1]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful tool for the formation of biaryl structures, which are common motifs in biologically active compounds.

This protocol is a representative procedure adapted from general methods for Suzuki-Miyaura couplings.

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 eq), 4-bromoanisole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling provides an efficient method for the synthesis of aryl ethers and aryl amines under milder conditions than traditional methods.

This protocol is a representative procedure based on general Chan-Lam coupling methodologies.

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), aniline (1.2 eq), a copper catalyst (e.g., Cu(OAc)₂, 1.0 eq), and a base (e.g., pyridine, 2.0 eq).

-

Solvent Addition: Add a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Experimental workflow for Chan-Lam coupling.

Application in Alzheimer's Disease Research

Derivatives of this compound, specifically 2-aryl-5-methoxybenzofurans, have emerged as promising candidates in the research and development of therapeutics for Alzheimer's disease.[3] The multifaceted nature of Alzheimer's, characterized by the depletion of acetylcholine and the aggregation of β-amyloid plaques, necessitates multi-target therapeutic strategies.[3][4]

Mechanism of Action of 2-Arylbenzofuran Derivatives

2-Arylbenzofuran derivatives have demonstrated the ability to act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[4]

Furthermore, certain 2-arylbenzofuran derivatives have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, a central event in the pathogenesis of Alzheimer's disease.[3] The accumulation of Aβ plaques is neurotoxic, and compounds that can interfere with this process hold significant therapeutic potential.[3] Some derivatives have also been found to bind to β-amyloid, potentially disrupting the formation of neurotoxic fibrils.[2]

Caption: Role of 2-arylbenzofuran derivatives in Alzheimer's disease pathways.

Spectral Data and Characterization

While experimentally obtained spectral data for this compound is not widely available in public databases, the expected spectral characteristics can be inferred from data on closely related compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzofuran ring, a singlet for the methoxy group protons, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Aromatic carbons of the benzofuran ring, the methoxy carbon, and a carbon signal for the C-B bond. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), B-O stretching, and C-O stretching (aryl ether). |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Boronic acids can be prone to dehydration, potentially forming cyclic boroxine structures which may also be observed. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as oxidizing agents.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its utility as a synthetic intermediate, particularly for accessing novel 2-arylbenzofuran derivatives with potential therapeutic applications in neurodegenerative diseases, underscores its importance in modern medicinal chemistry.

References

In-Depth Technical Guide to (5-Methoxybenzofuran-2-yl)boronic acid (CAS 551001-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methoxybenzofuran-2-yl)boronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique structure, combining a methoxy-substituted benzofuran core with a reactive boronic acid functional group, makes it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions for drug discovery and materials science. The benzofuran moiety is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, making this boronic acid a compound of significant interest for medicinal chemists.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 551001-79-7 |

| Molecular Formula | C₉H₉BO₄ |

| Molecular Weight | 191.98 g/mol [1][2] |

| Appearance | Solid |

| Purity | Typically ≥95%[1] |

| Storage Temperature | Freezer storage is recommended. |

| InChI Key | XLIQZZGLIJLKTF-UHFFFAOYSA-N |

| SMILES | COC1=CC=C2OC(=CC2=C1)B(O)O |

Synthesis of this compound

The primary synthetic route to this compound involves the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a halogenated 5-methoxybenzofuran precursor.

General Experimental Protocol: Miyaura Borylation

A common method for the synthesis of this compound involves the following steps:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-halo-5-methoxybenzofuran (e.g., 2-bromo-5-methoxybenzofuran) (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), a palladium catalyst such as PdCl₂(dppf) (2-5 mol%), and a base, typically potassium acetate (KOAc) (2.0-3.0 equiv).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane, THF, or DMSO.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique like TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting pinacol ester can often be hydrolyzed to the boronic acid in situ or purified by column chromatography on silica gel.

Key Applications in Organic Synthesis

This compound is a key participant in several powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds. This compound is an excellent coupling partner in these reactions, allowing for the synthesis of a wide array of biaryl and heteroaryl compounds.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv).

-

Solvent System: Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or ethanol/water).

-

Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 60 to 110 °C for 2 to 24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving benzofuran boronic acid derivatives, which can be adapted for this compound.

| Aryl Halide Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 90 |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 92 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 85 |

| 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 88 |

| 2-Bromotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 81 |

Chan-Lam Coupling

The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. This compound can be effectively coupled with various amines and phenols to generate a diverse range of functionalized benzofurans.[3]

Caption: A typical experimental workflow for the Chan-Lam coupling reaction.

A general procedure for the Chan-Lam N-arylation is as follows:

-

Reaction Setup: To a flask open to the air, add this compound (1.0 equiv), the amine or phenol (1.0-1.2 equiv), a copper catalyst, typically Cu(OAc)₂ (10-20 mol% or stoichiometric), and a base such as pyridine or triethylamine (2.0 equiv).

-

Solvent: Add a suitable solvent like dichloromethane (DCM) or methanol.

-

Reaction Conditions: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by silica gel chromatography.

Applications in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound serves as a key intermediate for the synthesis of novel benzofuran derivatives with potential therapeutic applications.

For instance, derivatives of benzofuran have been investigated as potent anticancer agents. Studies have shown that modifications on the benzofuran ring system can lead to compounds with significant cytotoxic activity against various cancer cell lines.[4] The ability to easily introduce diverse substituents at the 2-position of the 5-methoxybenzofuran core using this boronic acid makes it a valuable tool in structure-activity relationship (SAR) studies aimed at developing new anticancer drugs.[4][5]

Furthermore, some studies suggest that this compound itself may have biological relevance, with one source indicating its potential as a labeled ligand that binds to β-amyloid protein, suggesting a possible application in Alzheimer's disease research.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in robust and efficient cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings provides a straightforward entry to a vast array of complex molecules. The prevalence of the benzofuran scaffold in biologically active compounds underscores the importance of this reagent in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a valuable resource for researchers and scientists working in these fields.

References

- 1. This compound | 551001-79-7 | Benchchem [benchchem.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Synthesis of (5-Methoxybenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for obtaining (5-Methoxybenzofuran-2-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the bromination of 5-methoxybenzofuran to yield the key intermediate, 2-bromo-5-methoxybenzofuran. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow to aid in laboratory-scale production.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. The introduction of a boronic acid moiety at the 2-position of the 5-methoxybenzofuran scaffold yields a versatile intermediate, this compound. This compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex molecular architectures. This guide details a reliable synthetic route for the preparation of this important reagent.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a two-step sequence:

-

Bromination of 5-Methoxybenzofuran: The synthesis begins with the selective bromination of 5-methoxybenzofuran at the 2-position to produce 2-bromo-5-methoxybenzofuran.

-

Miyaura Borylation: The resulting 2-bromo-5-methoxybenzofuran undergoes a palladium-catalyzed cross-coupling reaction with a diboron reagent, typically bis(pinacolato)diboron, to form the corresponding pinacol boronate ester.

-

Hydrolysis: The pinacol ester is then hydrolyzed to yield the final product, this compound.

Synthesis of the 5-Methoxybenzofuran Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic strategies for obtaining the 5-methoxybenzofuran core, a prevalent scaffold in medicinal chemistry. We present a comparative analysis of key synthetic methodologies, detailed experimental protocols, and insights into the relevant biological signaling pathways targeted by 5-methoxybenzofuran derivatives.

Introduction

The 5-methoxybenzofuran moiety is a key structural component in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. Its derivatives have been investigated for their potential as antidepressants, antipsychotics, and other therapeutic agents, primarily due to their interaction with the serotonergic system. This document serves as a technical resource for researchers engaged in the synthesis and development of novel compounds featuring this important pharmacophore.

Synthetic Methodologies for the 5-Methoxybenzofuran Core

Several synthetic routes have been established for the construction of the benzofuran ring system. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we focus on four prominent methods applicable to the synthesis of the 5-methoxybenzofuran core:

-

Acid-Catalyzed Cyclization of an Acetal

-

Perkin-Oglialoro Reaction

-

Wittig Reaction

-

Sonogashira Coupling

Data Presentation: Comparative Analysis of Synthetic Methods

The following table summarizes the key parameters for the synthesis of the 5-methoxybenzofuran core or closely related derivatives using the aforementioned methods. This allows for a direct comparison of their efficiency and reaction conditions.

| Methodology | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acid-Catalyzed Cyclization | p-Methoxyphenylacetaldehyde diethylacetal | Polyphosphoric Acid (PPA) | Benzene | Reflux | 2 | 43 |

| Perkin-Oglialoro Reaction | 2-Hydroxy-5-methoxybenzaldehyde, Acetic Anhydride | Sodium Acetate | Acetic Anhydride | 180 | 5 | ~60-70 (estimated for analogous reactions) |

| Wittig Reaction | 2-Hydroxy-5-methoxybenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | - | Diethylaniline | 215 | 0.25 | ~95 (for analogous coumarin synthesis which can be adapted) |

| Sonogashira Coupling | 2-Iodo-4-methoxyphenol, Acetylene | PdCl₂(PPh₃)₂, CuI, Triethylamine | Triethylamine | Reflux | Not Specified | Good to Excellent (qualitative) |

Experimental Protocols

Acid-Catalyzed Cyclization of p-Methoxyphenylacetaldehyde Diethylacetal

This method provides a direct route to 5-methoxybenzofuran through the intramolecular cyclization of an acetal under acidic conditions.

Procedure:

-

To a 250 mL round-bottom flask, add 11.4 g of polyphosphoric acid and 250 mL of benzene.

-

With efficient stirring, add 11.4 g (47.5 mmol) of p-methoxyphenylacetaldehyde diethylacetal to the mixture.

-

Heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (20% EtOAc/hexane). The starting material will have an Rf of approximately 0.6, and the product will have an Rf of approximately 0.8.

-

After approximately 2 hours at reflux, or once TLC indicates the absence of starting material, cool the reaction mixture to room temperature.

-

Decant the benzene solution away from the polyphosphoric acid.

-

Filter the solution through a pad of silica gel to remove baseline impurities.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil by Kugelrohr distillation (120 °C / 3 mmHg) to obtain 5-methoxybenzofuran as a white crystalline solid.

Perkin-Oglialoro Reaction

The Perkin-Oglialoro reaction is a classical method for the synthesis of coumarins, which can be adapted for the synthesis of benzofurans. This involves the condensation of a salicylaldehyde derivative with an acid anhydride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-methoxybenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

-

Heat the mixture to 180 °C and maintain this temperature for 5 hours with stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into ice-water with vigorous stirring to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 5-methoxybenzofuran derivative.

Wittig Reaction

The Wittig reaction provides a versatile method for the formation of alkenes. In the context of benzofuran synthesis, it can be employed to construct the furan ring from a salicylaldehyde derivative.

Procedure:

-

In a reaction vessel, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in diethylaniline.

-

Heat the reaction mixture to reflux (approximately 215 °C) with vigorous stirring.

-

The reaction is typically complete within 15-30 minutes. Monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into a separatory funnel containing 1 M HCl to neutralize the diethylaniline.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 5-methoxybenzofuran derivative.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that can be utilized to form a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, which can then undergo intramolecular cyclization to form the benzofuran ring.

Procedure:

-

To a solution of 2-iodo-4-methoxyphenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

-

Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-methoxybenzofuran derivative.

Biological Signaling Pathways

Derivatives of the 5-methoxybenzofuran core are known to interact with key targets in the central nervous system, particularly the serotonin (5-HT) system. The two primary targets are the 5-HT1A receptor and the serotonin transporter (SERT).

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase. Activation of the 5-HT1A receptor by an agonist, such as a 5-methoxybenzofuran derivative, initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

Serotonin Transporter (SERT) Mechanism and Inhibition

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal. Many antidepressant drugs, including those with a 5-methoxybenzofuran core, act as SERT inhibitors.

The Pivotal Role of Benzofuran Boronic Acids in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structural motif prevalent in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[4][5] Consequently, the development of efficient synthetic methodologies to access functionalized benzofurans is a significant focus in medicinal chemistry and drug development. Among the various synthetic intermediates, benzofuran boronic acids have emerged as indispensable building blocks, primarily due to their versatility in palladium-catalyzed cross-coupling reactions.[1][6] This technical guide provides an in-depth overview of the synthesis, properties, and applications of benzofuran boronic acids, with a focus on their utility in the construction of complex molecular architectures.

Properties and Synthesis of Benzofuran Boronic Acids

Benzofuran-2-boronic acid consists of a benzofuran ring with a boronic acid [-B(OH)₂] group at the 2-position.[1] These compounds are generally stable solids that are relatively easy to handle and store, although some heteroaryl boronic acids can be prone to protodeboronation under basic conditions.[7][8]

The synthesis of benzofuran boronic acids can be achieved through several methods. A common approach involves the lithiation of a benzofuran derivative followed by quenching with a trialkyl borate. For instance, 2-benzofurylboronic acid can be prepared by treating benzofuran with n-butyllithium at low temperatures, followed by the addition of triisopropyl borate and subsequent acidic workup.[1] Another strategy involves the reaction of a halo-benzofuran with a diboron ester in the presence of a palladium catalyst.[9]

Key Applications in Cross-Coupling Reactions

The most prominent application of benzofuran boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[1][10] This powerful carbon-carbon bond-forming reaction allows for the coupling of the benzofuran moiety with a wide variety of aryl, heteroaryl, or vinyl halides and triflates.[8][11] This methodology is instrumental in the synthesis of 2-arylbenzofurans, a class of compounds with significant pharmacological interest.[11][12]

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involving a benzofuran boronic acid is a well-established process. It generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Quantitative Data for Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling of benzofuran boronic acids is influenced by various factors, including the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes representative reaction conditions and yields for the synthesis of 2-arylbenzofurans.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromobenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | |

| 2 | 2-Iodobenzofuran | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | |

| 3 | 5-Bromo-2-chlorobenzofuran | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 110 | 16 | 78 | |

| 4 | 4-Iodoanisole | (3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid | PdCl₂(dppf)·DCM | Na₂CO₃ | 1,2-Dimethoxyethane/H₂O | 70 | Overnight | 71 | [3][13] |

Experimental Protocols

Synthesis of 2-Benzofurylboronic Acid

This protocol describes a general procedure for the synthesis of 2-benzofurylboronic acid via lithiation of benzofuran.

Materials:

-

Benzofuran

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzofuran (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[1]

-

Slowly add n-butyllithium (1.2 equivalents) dropwise to the stirred solution.[1]

-

Stir the reaction mixture at -78 °C for 1 hour.[1]

-

Add triisopropyl borate (1.2 equivalents) dropwise to the mixture at -78 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.[1]

-

Quench the reaction by adding 2 N aqueous HCl until the pH of the aqueous layer is approximately 5.[1]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of THF).[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzofurylboronic acid.[1]

-

The product can be further purified by recrystallization if necessary.[1]

General Protocol for Suzuki-Miyaura Coupling of 2-Benzofurylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 2-benzofurylboronic acid with an aryl halide.

Materials:

-

Aryl halide

-

2-Benzofurylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Degassed solvent (e.g., toluene, dioxane, DMF, often with water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), 2-benzofurylboronic acid (1.2 equivalents), base (2.0-4.0 equivalents), and the palladium catalyst (and ligand, if applicable).[11][12]

-

Seal the vessel and purge with an inert gas for 10-15 minutes.[11]

-

Add the degassed solvent system via syringe.[11]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-16 hours).[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Upon completion, cool the reaction mixture to room temperature.[11]

-

Add brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[11]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[11]

Experimental Workflow Visualization

The synthesis of a 2-arylbenzofuran library using Suzuki-Miyaura coupling can be visualized as a streamlined workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Physicochemical properties of (5-Methoxybenzofuran-2-yl)boronic acid

An In-depth Technical Guide on the Physicochemical Properties of (5-Methoxybenzofuran-2-yl)boronic acid

Introduction

This compound is a specialized organic compound that holds significant value in medicinal chemistry and organic synthesis. As a derivative of benzofuran, a heterocyclic compound found in various biologically active molecules, it serves as a critical building block. Its boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] This technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and its role in relevant chemical processes.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While specific experimental values for properties such as melting point, solubility, and pKa are not widely reported in publicly available literature, typical characteristics and compound identification data are provided.

| Property | Value | Source |

| Molecular Formula | C₉H₉BO₄ | [1][2] |

| Molecular Weight | 191.98 g/mol | [1][2] |

| CAS Number | 551001-79-7 | [1] |

| Physical Form | Solid | [3] |

| Purity | ≥95% | [1] |

| InChI Key | XLIQZZGLIJLKTF-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C2OC(=CC2=C1)B(O)O | |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [4] |

Experimental Protocols

Detailed experimental data for this specific compound is limited. However, standard methodologies for characterizing boronic acids can be applied. The determination of the acidity constant (pKa) is crucial as it governs the compound's reactivity and biological interactions.[5]

Determination of pKa by Potentiometric Titration

This protocol describes a general method for determining the pKa of a boronic acid, adapted from standard laboratory procedures.[6]

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous solution.

Materials:

-

This compound

-

Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

pH meter with a calibrated electrode

-

Autotitrator or manual burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place the beaker containing the boronic acid solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Titration: Begin stirring the solution at a constant rate. Add the standardized KOH solution in small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Endpoint Determination: Continue the titration well past the equivalence point, which is observed as a sharp inflection in the pH curve.

-

Data Analysis: Plot the measured pH values against the volume of KOH added to generate a titration curve. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. This corresponds to the pH value at which V = ½ V(equivalence). The data can also be fitted to a modified Henderson-Hasselbalch equation for a more precise calculation.[6]

Applications and Reaction Workflows

This compound is a key intermediate in the synthesis of more complex molecules. Its utility is best demonstrated through its participation in cross-coupling reactions and its potential biological interactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide. The catalytic cycle shown below illustrates the role of this compound in this process.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Interaction Workflow

Research has indicated that this compound can act as a labeled ligand that binds to β-amyloid proteins.[2] This interaction is significant in the study of Alzheimer's disease, as the accumulation of β-amyloid fibrils is a key pathological hallmark. The binding of the compound can disrupt the formation of these fibrils.[2]

Caption: Logical workflow of the interaction with β-amyloid protein.

Conclusion

References

A Comprehensive Technical Guide to (5-Methoxybenzofuran-2-yl)boronic acid

(5-Methoxybenzofuran-2-yl)boronic acid is a specialized organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a methoxy-substituted benzofuran ring coupled with a reactive boronic acid moiety, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide provides an in-depth overview of its structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

This compound is characterized by the molecular formula C9H9BO4.[1][2] The presence of both a hydrogen bond donor (the hydroxyl groups of the boronic acid) and acceptor (the oxygen atoms), along with its specific molecular weight, contributes to its utility in various chemical reactions.

Chemical Structure

The structure of this compound consists of a central benzofuran core, with a methoxy group (-OCH3) attached at the 5-position and a boronic acid group [-B(OH)2] at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 551001-79-7 | [1][3] |

| Molecular Formula | C9H9BO4 | [1][2][4] |

| Molecular Weight | 191.98 g/mol | [1][4][5] |

| Purity | Typically ≥95% | [1][3] |

| Physical Form | Solid | [3] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [3][4] |

| InChI | 1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | [3] |

| InChI Key | XLIQZZGLIJLKTF-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | COC1=CC=C2OC(=CC2=C1)B(O)O | [1][4] |

Synthesis and Reactivity

Boronic acids are stable, generally non-toxic compounds that are versatile in synthetic chemistry.[6] The synthesis of aryl boronic acids can be achieved through several methods, including the coupling of aryl halides with diboronic acid reagents.[6]

Experimental Protocol: Synthesis of this compound

A common method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction between a halogenated 5-methoxybenzofuran precursor and a diboron compound.[5]

Materials:

-

2-bromo-5-methoxybenzofuran or 2-iodo-5-methoxybenzofuran (1.0 equiv.)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)

-

Potassium acetate (KOAc) (3.0 equiv.)

-

Anhydrous 1,4-dioxane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (argon or nitrogen)

Procedure:

-

To a dry round-bottom flask, add 2-bromo-5-methoxybenzofuran, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting pinacol ester of the boronic acid can be hydrolyzed to the free this compound using acidic conditions (e.g., aqueous HCl).

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a valuable reagent in the synthesis of various biologically active compounds.

-

Tracers for Amyloid Plaques: This compound has been used in the development of radiolabeled pyridyl benzofuran derivatives for the detection of pancreatic amylin in islet amyloid model mice.[] It is also suggested that it binds to β-amyloid, potentially disrupting the formation of amyloid fibrils associated with Alzheimer's disease.[8]

-

Fertility Disorder Treatments: It serves as a reagent in the preparation of dihydropyrazoles, which act as modulators for the follicle-stimulating hormone (FSH) receptor and may be useful in treating fertility disorders.[]

-

Suzuki-Miyaura Cross-Coupling Reactions: As a boronic acid, its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][9] This reaction is fundamental in synthesizing complex organic molecules, including many pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)

-

This compound (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 equiv.)

-

Solvent (e.g., toluene, 1,4-dioxane/water mixture)

-

Round-bottom flask or reaction vial

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (argon or nitrogen)

Procedure:

-

In a dry reaction vessel, combine the aryl halide, this compound, base, and palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling makes it an essential tool for researchers in drug discovery and materials science. The protocols and data provided in this guide offer a solid foundation for its application in the laboratory.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 5-methoxybenzofuran-2-ylboronic acid – Ascendex Scientific, LLC [ascendexllc.com]

- 3. This compound | 551001-79-7 [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

- 5. This compound | 551001-79-7 | Benchchem [benchchem.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 551001-79-7 | BXA00179 [biosynth.com]

- 9. nbinno.com [nbinno.com]

The Intricacies of Heteroaryl Boronic Acids: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Heteroaryl boronic acids and their derivatives are indispensable tools in modern synthetic chemistry, particularly for the construction of complex molecular architectures prevalent in pharmaceuticals and functional materials. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has significantly streamlined the synthesis of biaryl and heteroaryl-aryl structures. However, the reactivity of these reagents is nuanced and often challenging, dictated by the nature of the heteroaromatic ring and the inherent stability of the boronic acid moiety. This guide provides an in-depth analysis of the factors governing the reactivity of heteroaryl boronic acids, offers strategies to overcome common challenges, and presents detailed experimental protocols for their successful application.

Core Concepts in Heteroaryl Boronic Acid Reactivity

The reactivity of heteroaryl boronic acids in cross-coupling reactions is primarily influenced by two key factors: the electronic properties of the heteroaryl ring and the stability of the carbon-boron bond.

Electronic Effects of the Heterocycle:

-

π-Deficient Heterocycles: Rings such as pyridine, pyrimidine, and pyrazine are electron-poor due to the presence of electronegative nitrogen atoms. This electron-withdrawing nature can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to sluggish reactions and lower yields.[1] Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] The "2-pyridyl problem" is a classic example of this, where the proximity of the nitrogen to the boronic acid functionality exacerbates these issues.[1]

-

π-Rich Heterocycles: Heterocycles like furan, thiophene, and pyrrole are electron-rich and generally exhibit higher reactivity in the transmetalation step.[1] However, their increased electron density can also make them more susceptible to electrophilic attack and decomposition, including protodeboronation.[1]

Stability and the Challenge of Protodeboronation:

A significant challenge in the use of heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heteroarene.[1][2] This process is often accelerated by heat, basic conditions, and the presence of protic solvents like water.[3][4] The instability of many heteroaryl boronic acids, particularly 2-heterocyclic derivatives, can lead to poor reaction reproducibility and diminished yields.[3][4]

To address these stability issues, several more stable surrogates for heteroaryl boronic acids have been developed. These alternatives offer improved handling, storage, and often, more consistent performance in cross-coupling reactions.

Comparative Reactivity of Heteroaryl Boronic Acids and Their Surrogates

The choice of the boron reagent is critical for a successful cross-coupling reaction. The following table summarizes the general reactivity and stability of common classes of heteroaryl boronic acids and their derivatives.

| Boron Reagent Class | General Reactivity | Stability | Key Advantages | Common Challenges |

| Heteroaryl Boronic Acids | Variable; dependent on heterocycle electronics. Generally more reactive than boronate esters.[5] | Often unstable, prone to decomposition and protodeboronation, especially 2-substituted heterocycles.[3][4][6] | Readily available for many systems; can be highly reactive under optimal conditions. | Difficult to store long-term; reaction outcomes can be sensitive to impurities and reaction conditions.[6] |

| Heteroaryl Boronate Esters (e.g., Pinacol Esters) | Generally less reactive than corresponding boronic acids, as transmetalation can be slower.[5][6] | More stable than boronic acids, allowing for easier purification and storage.[6] | Improved stability and handling; commercially available for a wide range of heterocycles. | Slower reaction kinetics; may require more forcing conditions or specific activators.[6] |

| Potassium Heteroaryltrifluoroborates | Good reactivity; can be used in a broad scope of cross-coupling reactions. | Air-stable, crystalline solids that are significantly more stable than the corresponding boronic acids.[6][7][8] | Excellent stability, ease of handling, and indefinite storage at room temperature.[7][8] | May require specific reaction conditions for efficient coupling. |

| MIDA Boronates | Excellent coupling partners, especially for unstable heteroaryl systems, due to slow release of the active boronic acid.[3][4] | Exceptionally stable to air and moisture, allowing for long-term benchtop storage.[3][4] | Overcomes the instability of many challenging boronic acids (e.g., 2-pyridyl, vinyl).[3][4] | The MIDA group must be cleaved under the reaction conditions to generate the active boronic acid. |

| DABO Boronates | Efficiently participate in Suzuki-Miyaura reactions under standard conditions. | Air-stable, crystalline solids that show no noticeable degradation over extended periods at room temperature.[6] | Operationally simple and inexpensive alternative to other stable surrogates.[6] | Requires the presence of water or a protic co-solvent for efficient reaction.[6] |

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a heteroaryl boronic acid and a more stable surrogate. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid with an Aryl Halide

Materials:

-

Heteroaryl boronic acid (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), heteroaryl boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Suzuki-Miyaura Coupling Using a Potassium Heteroaryltrifluoroborate

Materials:

-

Potassium heteroaryltrifluoroborate (1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., RuPhos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 3.0 equiv)

-

Solvent (e.g., THF/H₂O or Dioxane/H₂O)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.5 equiv), palladium acetate (2 mol%), RuPhos (4 mol%), and cesium carbonate (3.0 equiv) in a reaction vessel.

-

Add the degassed solvent mixture (e.g., 10:1 THF/water).

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80 °C) for the necessary duration (typically 12-24 hours).

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by silica gel chromatography to yield the pure product.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved in utilizing heteroaryl boronic acids, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for selecting the appropriate boron reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Benzofuran Synthesis

The benzofuran scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds, making it a "privileged" structure in medicinal chemistry.[1][2] Its derivatives are known for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The journey of benzofuran synthesis began in 1870 with the pioneering work of William Henry Perkin.[4][5] Since then, the methodologies for constructing this vital heterocyclic system have evolved dramatically, moving from classical, often harsh, named reactions to highly efficient and selective modern catalytic strategies. This guide provides a comprehensive overview of the seminal discoveries and the subsequent evolution of benzofuran synthesis, offering detailed experimental insights and comparative data for key methodologies.

Foundational Discoveries: Classical Synthesis Routes

The initial syntheses of the benzofuran ring system were established through a series of named reactions that, while foundational, often required harsh conditions and had limited substrate scope. These methods laid the essential groundwork for all subsequent developments in the field.

Perkin Rearrangement (1870)

The first synthesis of a benzofuran was reported by W. H. Perkin in 1870.[4][5][6] This reaction, now known as the Perkin rearrangement, involves the ring contraction of a 3-halocoumarin in the presence of a base, such as sodium hydroxide, to form a benzofuran-2-carboxylic acid.[6][7] The mechanism initiates with a base-catalyzed cleavage of the lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring.[7][8]

Other Notable Classical Methods

While the Perkin rearrangement is a direct synthesis, other classical reactions like the Pechmann condensation and the Kostanecki acylation are historically significant in the synthesis of related oxygen heterocycles, particularly coumarins and chromones, and share common mechanistic principles with benzofuran syntheses.[9][10][11]

-

Pechmann Condensation: This method synthesizes coumarins through the acid-catalyzed condensation of a phenol with a β-ketoester.[11][12] The reaction proceeds via transesterification followed by an intramolecular electrophilic attack on the activated phenol ring.[11]

-

Kostanecki Acylation: This reaction forms chromones or coumarins by the acylation of O-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization.[9]

These classical methods, though often superseded by modern techniques, are fundamental to the historical development of heterocyclic chemistry.

| Method | Starting Materials | Reagents/Conditions | Product Type |

| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) in alcohol, Reflux | Benzofuran-2-carboxylic acids |

| Pechmann Condensation | Phenols, β-Ketoesters | Acid catalyst (e.g., H₂SO₄, Lewis acids) | Coumarins |

| Kostanecki Acylation | O-Hydroxyaryl ketones, Aliphatic or Aromatic Anhydrides | Base, Heat | Chromones, Flavones, or Coumarins |

Table 1: Summary of Key Classical Synthesis Methods. This table outlines the core components of foundational reactions in the synthesis of benzofurans and related oxygen heterocycles.

The Modern Era: Transition Metal-Catalyzed Synthesis

The advent of transition metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, broader functional group tolerance, and higher yields.[1][13] Catalysts based on palladium, copper, nickel, and ruthenium are now central to the construction of the benzofuran core.[4][14]

Palladium-Catalyzed Strategies

Palladium catalysis is a cornerstone of modern benzofuran synthesis due to its versatility.[1][14]

-

Sonogashira Coupling/Cyclization: A powerful one-pot method involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, catalyzed by both palladium and copper complexes. This is followed by an intramolecular cyclization to yield 2-substituted benzofurans.[2][4]

-

C-H Activation: Palladium(II)-catalyzed C-H activation has emerged as a highly efficient strategy. For example, the intramolecular C-H activation of phenylacetic acids, directed by the proximate hydroxyl group, followed by C-O bond formation, provides a direct route to benzofuranones.[15][16] This approach avoids pre-functionalization of the starting materials, enhancing synthetic efficiency.[16]

-

Heck Reaction and Oxidative Cyclization: Benzofurans can be formed through a tandem sequence involving a Pd-catalyzed Heck reaction followed by an oxidative cyclization.[17]

Copper, Nickel, and Ruthenium Catalysis

Other transition metals also play crucial roles:

-

Copper-Catalyzed Reactions: Copper catalysts are used in coupling/cyclization reactions, such as the reaction of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes.[17] One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst are also effective.[4]

-

Nickel-Catalyzed Synthesis: Nickel catalysts can facilitate the intramolecular nucleophilic addition of aryl halides to aryl ketones to furnish benzofuran derivatives.[18]

-

Ruthenium-Catalyzed Reactions: Ruthenium complexes can catalyze the dehydrative C-H alkenylation and annulation of phenols with diols to form benzofuran derivatives, releasing only water as a byproduct.[18]

| Reaction Type | Catalyst System Example | Substrates | Key Advantages |

| Sonogashira/Cyclization | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | o-Halophenols, Terminal Alkynes | High efficiency, One-pot procedure |

| C-H Activation/Lactonization | Pd(OAc)₂ / Ligand / Oxidant | 2-Arylacetic acids | High atom economy, No pre-functionalization needed |

| Heck/Oxidative Cyclization | PdCl₂(C₂H₄)₂ / Oxidant (e.g., Benzoquinone) | o-Allylphenols, o-Hydroxystyrenes | Access to 2-benzyl benzofurans |

| Copper-Catalyzed Cyclization | CuBr or CuI / Base | o-Hydroxy aldehydes, Amines, Alkynes | Economical catalyst, Good functional group tolerance |

| Nickel-Catalyzed Addition | Nickel catalyst | Aryl halides with ketone functionality | Utilizes alternative, cost-effective metals |

| Ruthenium-Catalyzed Annulation | Cationic Ru-H complex | Phenols, Diols | Environmentally benign (water byproduct) |

Table 2: Overview of Modern Transition Metal-Catalyzed Benzofuran Syntheses. This table summarizes various modern catalytic approaches, highlighting the catalyst systems, substrates, and primary benefits of each method.

Innovations in Reaction Conditions

Beyond the catalyst, innovations in reaction conditions have further optimized benzofuran synthesis. Microwave-assisted synthesis, in particular, has demonstrated significant advantages over traditional heating methods.

Microwave-Assisted Perkin Rearrangement

The application of microwave irradiation to the classical Perkin rearrangement dramatically reduces reaction times while maintaining high yields. Traditional methods require refluxing for approximately 3 hours, whereas microwave-assisted synthesis can achieve the same transformation in as little as 5 minutes.[7][8]

| Substrate (3-bromocoumarin) | Method | Time | Yield (%) |

| Unsubstituted | Traditional | ~3 hours | >95 |

| Unsubstituted | Microwave | 5 minutes | 98 |

| 6-Chloro | Microwave | 5 minutes | 97 |

| 6-Bromo | Microwave | 5 minutes | 96 |

| 6-Methyl | Microwave | 5 minutes | 99 |

Table 3: Comparison of Traditional vs. Microwave-Assisted Perkin Rearrangement. Data highlights the significant reduction in reaction time with comparable or improved yields using microwave assistance for the synthesis of benzofuran-2-carboxylic acids.[7]

Detailed Experimental Protocols

To aid in practical application, this section provides detailed methodologies for key synthetic procedures discussed.

Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins[7]

-

Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the respective 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.0 mmol), and ethanol (5 mL).

-

Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Acidify the solution with concentrated HCl until the pH is ~2.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the pure benzofuran-2-carboxylic acid derivative.

Protocol 2: General Procedure for Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization[2]

-

Preparation: To a solution of an ortho-iodophenol (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a terminal alkyne (1.2 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-3 mol%).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Workup and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-substituted benzofuran.

Protocol 3: Palladium-Catalyzed C-H Activation/Lactonization of 2-Arylacetic Acids[16]

-

Preparation: In a reaction tube, combine the 2-arylacetic acid (1.0 eq.), a palladium(II) catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., benzoquinone or Ag₂CO₃, 1.0-2.0 eq.).

-

Solvent Addition: Add a suitable solvent, such as dioxane or toluene.

-

Reaction: Seal the tube and heat the mixture at a specified temperature (e.g., 80-120 °C) for several hours until the reaction is complete.

-

Isolation and Purification: Cool the reaction mixture, filter off any solids, and concentrate the filtrate. Purify the resulting residue using column chromatography to obtain the 3,3-disubstituted benzofuranone.

Mechanistic Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows provides a deeper understanding of the transformations involved in benzofuran synthesis.

Diagram 1: Mechanism of the Perkin Rearrangement.

Diagram 2: Workflow for Sonogashira Coupling and Cyclization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Transition Metal-Catalyzed Benzofuran Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzofuran synthesis [organic-chemistry.org]

The Core Mechanisms of Boronic Acid Reactions in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have become indispensable reagents in modern organic synthesis, prized for their versatility, stability, and relatively low toxicity.[1][2][3] Their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions has cemented their role in the construction of complex molecules, particularly in the pharmaceutical and materials science industries. This technical guide provides an in-depth exploration of the core mechanisms of three pillar reactions involving boronic acids: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction.

The Suzuki-Miyaura Coupling: A Paradigm of Cross-Coupling Chemistry

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organic halide or triflate.[4][5] This Nobel Prize-winning reaction is celebrated for its mild conditions and exceptional functional group tolerance.[1]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

-

Oxidative Addition : The cycle commences with the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) intermediate.[4][7] Recent studies suggest that under catalytic conditions, this addition may occur to a monoligated 12-electron palladium complex, Pd(PPh₃), rather than the more traditionally depicted 14-electron bis-ligated species.[6]

-

Transmetalation : This crucial step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base, which enhances the nucleophilicity of the organic group attached to boron.[8] The resulting boronate anion then reacts with the Pd(II) complex. The exact pathway for transmetalation is still a subject of detailed study, but it is understood to proceed via an intermediate where the boronate is coordinated to the palladium, facilitating the transfer of R² and displacing the halide or other leaving group.[6][9]

-

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic groups (R¹ and R²) couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.[4][5] This step typically requires the organic groups to be in a cis orientation on the palladium center.[9]

Quantitative Data

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative yields for the coupling of various substrates.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF | Dioxane | 74 | [10] |

| 3,5-(CF₃)₂C₆H₃Br | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 82 | [10] |

| 2-Bromotoluene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF | Dioxane | 92 | [10] |

| 4-Chlorotoluene | Phenylboronic acid | Pd(IPr)(allyl)Cl | - | NaOtBu | iPrOH | >95 (conv.) | [11] |

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.[1]

-

Materials :

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Degassed Toluene (5 mL)

-

Degassed Water (0.5 mL)

-

-

Procedure :

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

-

Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]

-

Add the degassed toluene and water via syringe.[1]

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress using TLC or GC-MS. Typical reaction times are 2-24 hours.[1]

-

Upon completion, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]

-